

Introduction: The Molecular Architect for Advanced Surfaces

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **11-Chloroundecyltriethoxysilane**

Cat. No.: **B569466**

[Get Quote](#)

11-Chloroundecyltriethoxysilane is a bifunctional organosilane that has emerged as a critical tool for scientists and researchers in materials science, nanotechnology, and drug development. Its unique molecular structure, featuring a hydrolyzable triethoxysilane headgroup and a terminal chloro-functionalized eleven-carbon chain, allows it to act as a molecular bridge, covalently linking inorganic substrates to a wide array of organic, polymeric, or biological molecules. This guide provides a comprehensive overview of its core properties, chemical reactivity, and its pivotal role in the formation of self-assembled monolayers (SAMs), offering both foundational knowledge and practical, field-proven protocols for its application.

Core Physicochemical and Molecular Properties

Understanding the fundamental properties of **11-Chloroundecyltriethoxysilane** is essential for its effective application. The molecule's behavior is dictated by the interplay between its silicon-based head and its long alkyl chain.

Molecular Identifiers and Structure

- IUPAC Name: 11-chloroundecyl(triethoxy)silane[1]
- CAS Number: 120876-31-5[1][2][3]
- Molecular Formula: $C_{17}H_{37}ClO_3Si$ [1][3]

The structure consists of a central silicon atom bonded to three ethoxy groups ($-OCH_2CH_3$) and an undecyl chain ($-(CH_2)_{11}-$) which is terminated by a chlorine atom. This dual functionality is

the key to its utility.

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of **11-Chloroundecyltriethoxysilane**.

Property	Value	Source
Molecular Weight	353.0 g/mol	[1]
Physical State	Liquid	N/A
Purity	Typically ≥95-97%	[3]
CAS Number	120876-31-5	[1] [2] [3]

The Chemistry of Surface Activation: Reactivity and Mechanisms

The utility of **11-Chloroundecyltriethoxysilane** is rooted in two distinct reactive centers within its structure: the triethoxysilane headgroup and the terminal chloro group.

Hydrolysis and Condensation of the Triethoxysilane Headgroup

The primary mechanism for surface attachment involves the hydrolysis and subsequent condensation of the triethoxysilane group. This process is fundamental to the formation of stable, covalent siloxane (Si-O-Si) bonds with hydroxylated surfaces such as silicon dioxide, glass, and various metal oxides.[\[4\]](#)[\[5\]](#)

The reaction proceeds in several steps:

- Hydrolysis: The three ethoxy groups on the silicon atom react with trace amounts of water to form reactive silanol groups (-Si-OH), releasing ethanol as a byproduct.[\[5\]](#)[\[6\]](#)[\[7\]](#) This step is often the rate-limiting factor in monolayer formation.[\[8\]](#)

- Condensation: The newly formed silanol groups condense with hydroxyl groups (-OH) on the substrate surface, forming a strong, covalent Si-O-Substrate bond.
- Cross-linking: Adjacent silanol groups on neighboring molecules can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability and density of the monolayer.^[9]

The extent of hydrolysis and condensation can be influenced by factors such as water concentration, pH, and temperature.^{[5][10]}

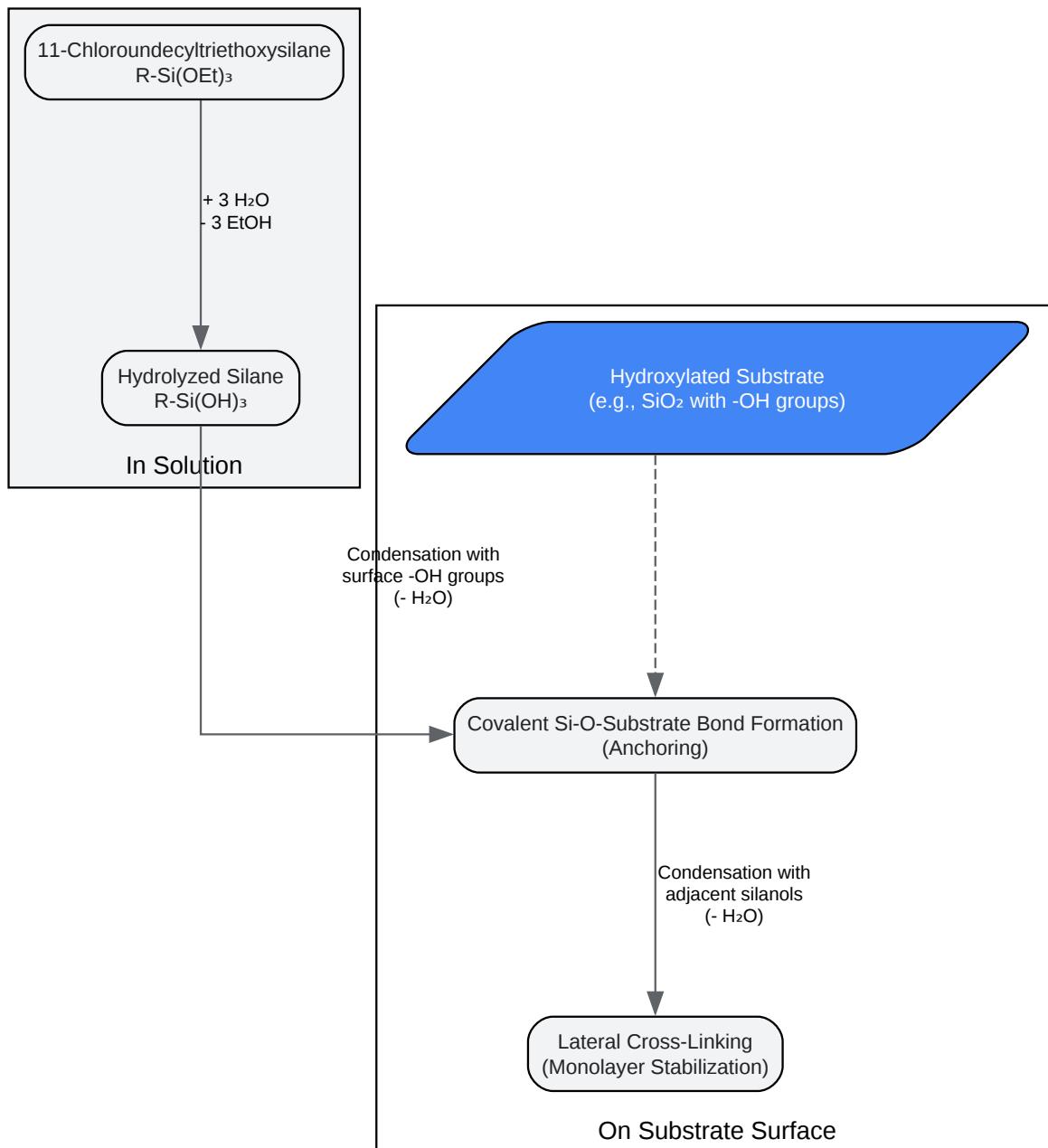


Figure 1: Hydrolysis and Condensation Pathway

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation of **11-Chloroundecyltriethoxysilane** on a surface.

Reactivity of the Terminal Chloro Group

Once the monolayer is formed, the undecyl chains orient away from the surface, presenting a chloro-terminated interface. The chlorine atom serves as a versatile chemical handle, acting as a leaving group in nucleophilic substitution reactions.^[11] This allows for the covalent attachment of a vast range of molecules, a critical step in the fabrication of functional devices.

Common transformations include:

- **Azide Formation:** Reaction with sodium azide (NaN_3) to introduce a terminal azide group, which is highly useful for "click chemistry" reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC).
- **Amine Formation:** Conversion to a primary amine via reactions such as the Gabriel synthesis or direct amination, enabling the immobilization of biomolecules through amide bond formation.
- **Thiol Formation:** Reaction with thiourea followed by hydrolysis to create a terminal thiol group, ideal for binding to gold surfaces or for thiol-ene "click" reactions.
- **Quaternary Ammonium Salt Formation:** Direct reaction with tertiary amines to form quaternary ammonium salts, which can impart antimicrobial properties to a surface.^[3]

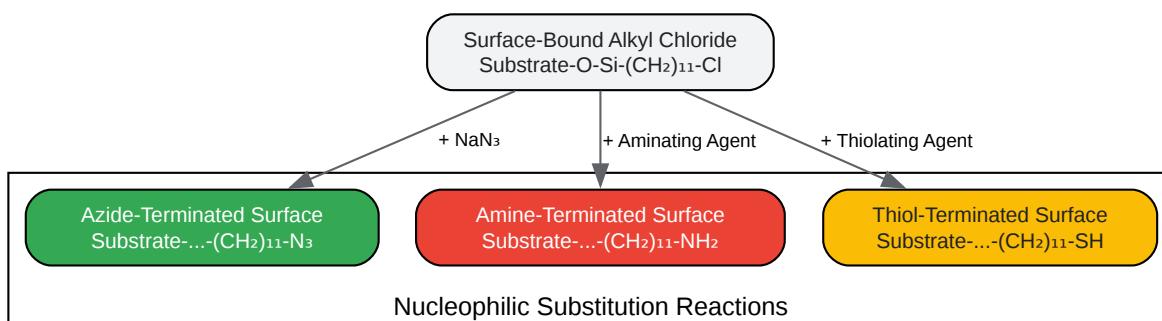


Figure 2: Post-SAM Functionalization Pathways

[Click to download full resolution via product page](#)

Caption: Versatile chemical transformations of the terminal chloro group.

Experimental Protocol: Formation of a Self-Assembled Monolayer (SAM)

This protocol provides a robust, field-proven methodology for the formation of a high-quality **11-Chloroundecyltriethoxysilane** monolayer on a silicon wafer with a native oxide layer. The principles are broadly applicable to other hydroxylated substrates like glass or quartz.

Causality and Experimental Choices

- Piranha/Plasma Cleaning: This is a critical first step to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the anchor points for the silane.
- Anhydrous Solvent: The use of an anhydrous solvent like toluene is crucial to control the hydrolysis reaction. Uncontrolled water in the bulk solution would lead to rapid polymerization and aggregation of the silane, resulting in a disordered, multi-layered film instead of a well-ordered monolayer.[\[10\]](#)
- Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents unwanted side reactions and minimizes atmospheric water contamination.[\[12\]](#)
- Sonication: Sonication of the rinsing solvents helps to physically remove any non-covalently bound (physisorbed) silane molecules, ensuring that only the chemisorbed monolayer remains.
- Curing/Annealing: The final baking step drives the condensation reaction to completion, promoting the formation of covalent Si-O-Substrate bonds and lateral Si-O-Si cross-links, which significantly enhances the thermal and mechanical stability of the monolayer.

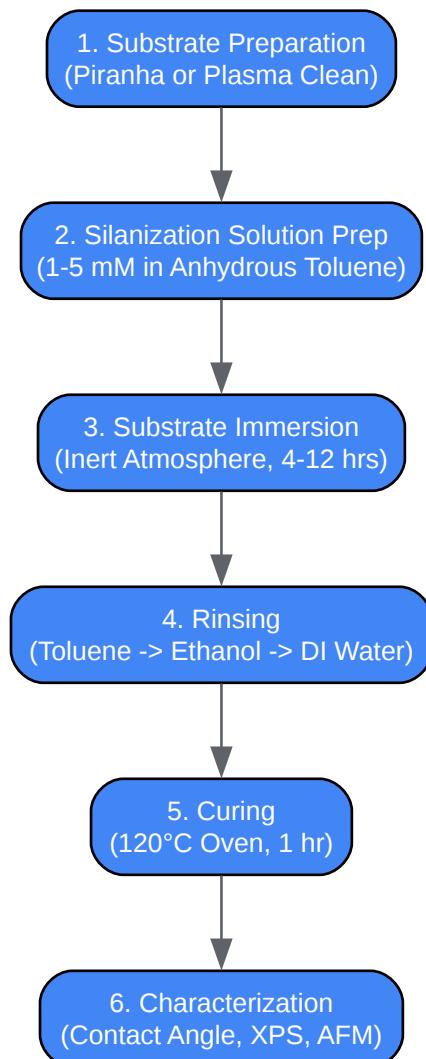


Figure 3: Experimental Workflow for SAM Formation

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for creating a high-quality silane monolayer.

Step-by-Step Methodology

- Substrate Preparation (Hydroxylation):
 - Clean silicon wafer substrates by sonicating in acetone, then isopropanol for 10 minutes each. Dry under a stream of nitrogen.
 - Activate the surface to generate hydroxyl groups. This can be done using one of two methods:

- Oxygen Plasma: Treat the substrates in an oxygen plasma cleaner for 3-5 minutes.
- (Caution) Piranha Solution: Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15-30 minutes. Extreme caution is required; Piranha solution is highly corrosive and reacts violently with organic materials.
- Rinse the substrates copiously with deionized (DI) water and dry thoroughly under a nitrogen stream.
- Silanization Solution Preparation:
 - In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of **11-Chloroundecyltriethoxysilane** in anhydrous toluene. A typical volume is 20-50 mL in a sealed container.
- Monolayer Deposition:
 - Immediately transfer the cleaned, dry substrates into the silanization solution.
 - Seal the container and leave the substrates immersed for 4-12 hours at room temperature. For a denser monolayer, this process can be performed at a slightly elevated temperature (40-60°C).
- Rinsing and Cleaning:
 - Remove the substrates from the silanization solution.
 - Rinse thoroughly with fresh anhydrous toluene to remove the bulk of the reaction solution.
 - Sonicate the substrates sequentially in toluene, then ethanol, for 5 minutes each to remove any physisorbed molecules.
 - Finally, rinse with DI water and dry with nitrogen.
- Curing:

- Place the coated substrates in an oven at 110-120°C for 1 hour to drive off residual water and promote covalent bond formation.

Self-Validation through Surface Characterization

To confirm the successful formation of a high-quality monolayer, the following characterization techniques are recommended:

- Static Water Contact Angle: An uncoated, hydroxylated silicon surface is highly hydrophilic (contact angle <10°). A successful monolayer of **11-Chloroundecyltriethoxysilane** will render the surface hydrophobic, with a contact angle typically in the range of 80-90°.
- X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface. The presence of Si, C, O, and a clear Cl 2p signal would validate the presence of the monolayer.
- Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and uniformity of the monolayer, confirming the absence of large aggregates that are indicative of poor deposition quality.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **11-Chloroundecyltriethoxysilane**.^[13]

- Handling: Use only in a well-ventilated area or under a chemical fume hood.^[14] Avoid contact with skin, eyes, and clothing.^[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.^{[13][16]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[14] The compound is moisture-sensitive, as water will initiate hydrolysis and polymerization.^[12] It should be stored under an inert atmosphere if possible.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.^[15] For eye contact, rinse cautiously with water for several minutes.^{[15][16]} If inhaled, move to fresh air.^[15] In all cases of significant exposure, seek immediate medical attention.

Conclusion

11-Chloroundecyltriethoxysilane is a powerful and versatile molecule for the controlled chemical modification of surfaces. Its ability to form robust, well-defined self-assembled monolayers, combined with the reactivity of its terminal chloro group, provides a foundational platform for countless applications in research and development. From the creation of biosensors and drug delivery platforms to the tailoring of material properties, a thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is the first step toward harnessing its full potential.

References

- PubChem. (n.d.). Silane, (11-chloroundecyl)triethoxy-. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- SIKÉMIA. (n.d.). **11-Chloroundecyltriethoxysilane**. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). **11-CHLOROUNDECYLTRIETHOXYSILANE** Safety Data Sheets(SDS). Retrieved from [\[Link\]](#)
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. *Journal of Non-Crystalline Solids*, 100(1-3), 31-50.
- Sokołowska, J., et al. (2018). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. *Journal of Sol-Gel Science and Technology*, 87(2), 436-446.
- Lauer, I., et al. (2005). Maleimido-terminated self-assembled monolayers. *Chemistry – A European Journal*, 11(13), 3968-3978.
- Hoffmann, R., et al. (2015). Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. *Langmuir*, 31(43), 11851-11861.
- Igarashi, M., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. *Journal of Sol-Gel Science and Technology*, 108(2), 1-15.
- Gelest, Inc. (2015). Safety Data Sheet - TRIETHOXYSILANE. Retrieved from [\[Link\]](#)
- Tillmann, D., et al. (1991). Formation and Characterization of a Highly Ordered and Well-Anchored Alkylsilane Monolayer on Mica by Self-Assembly. *Langmuir*, 7(3), 644-650.

- Rosales, Z., et al. (2005). Study of the hydrolysis and condensation of γ -Aminopropyltriethoxysilane by FT-IR spectroscopy. *Journal of Sol-Gel Science and Technology*, 35(2), 109-116.
- ResearchGate. (n.d.). Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation. Retrieved from [\[Link\]](#)
- Taylor & Francis Group. (1995). Self-Assembled Monolayers: Models for Organic Surface Chemistry. In *Chemisorption and Reactivity on Supported Clusters and Thin Films*.
- ResearchGate. (n.d.). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Unveiling the effect of chloride on the surface modification of Cu(111). Retrieved from [\[Link\]](#)
- Gelest, Inc. (2008). Hydrophobicity-Hydrophilicity and Silane Surface Modification. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Silane, (11-chloroundecyl)triethoxy- | C17H37ClO3Si | CID 45158963 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 11-CHLOROUNDECYLTRIETHOXYSILANE | 120876-31-5 [chemicalbook.com]
- 3. 11-Chloroundecyltriethoxysilane - SIKÉMIA [sikemia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]
- 10. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gelest.com [gelest.com]
- 13. 11-CHLOROUNDECYLTRIETHOXYSILANE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 11-CHLOROUNDECYLTRIMETHOXYSILANE | 17948-05-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Molecular Architect for Advanced Surfaces]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569466#what-are-the-properties-of-11-chloroundecyltriethoxysilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com